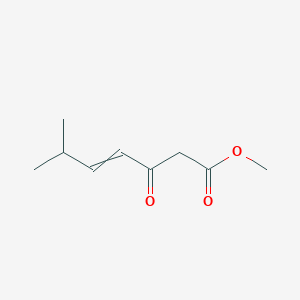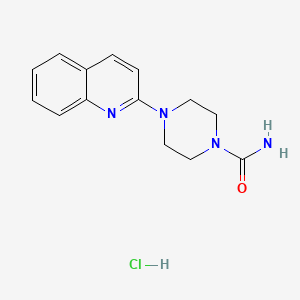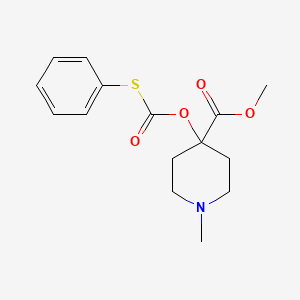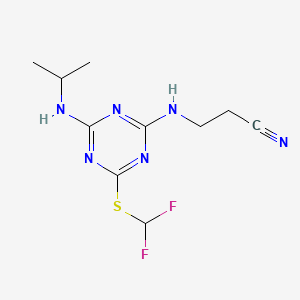
Methyl 6-methyl-3-oxohept-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-3-oxohept-4-enoate is an organic compound with the molecular formula C9H14O3. It is a derivative of heptenoate, characterized by the presence of a methyl group and a keto group on the heptenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-3-oxohept-4-enoate can be synthesized through a multi-step reaction process. One common method involves the use of methyl acetoacetate as a starting material. The synthetic route typically includes the following steps :
Stage 1: Methyl acetoacetate is treated with sodium hydride in tetrahydrofuran at 0°C for 30 minutes under an inert atmosphere.
Stage 2: The resulting mixture is then reacted with n-butyllithium in tetrahydrofuran and hexane at 0°C for another 30 minutes.
Stage 3: Allyl bromide is added dropwise to the mixture at 0°C, and the reaction is allowed to warm up to room temperature and stirred for 2 hours.
The reaction is quenched by adding a saturated aqueous ammonium chloride solution, and the organic solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium chloride solution. The organic layers are dried over magnesium sulfate, filtered, and concentrated to afford the crude product, which is then purified by distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides, and other substituted products
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-3-oxohept-4-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 6-methyl-3-oxohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-oxohept-6-enoate
- Methyl 3-oxohept-6-ynoate
- Methyl 3-oxo-6-octenoate
Uniqueness
Methyl 6-methyl-3-oxohept-4-enoate is unique due to the presence of a methyl group at the sixth position and a keto group at the third position on the heptenoate backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
103002-65-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)4-5-8(10)6-9(11)12-3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
PBWCPONKXKBGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)

![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)


![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)

silane](/img/structure/B14329610.png)
